N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide is a chemical compound with the molecular formula C5H12N2O4S2 and a molecular weight of 228.29 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a sulfamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide typically involves the reaction of 2-(1,1-dioxido-3-thietanyl)ethanol with sulfamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfide forms, and substituted compounds with various functional groups replacing the sulfamide group .
Scientific Research Applications
N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide include other thietane derivatives and sulfamide-containing compounds. Examples include:
- N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfonamide
- N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-thiourea
Uniqueness
This compound is unique due to its specific combination of a thietane ring and a sulfamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C5H12N2O4S2 |
---|---|
Molecular Weight |
228.3 g/mol |
IUPAC Name |
1,1-dioxo-3-[2-(sulfamoylamino)ethyl]thietane |
InChI |
InChI=1S/C5H12N2O4S2/c6-13(10,11)7-2-1-5-3-12(8,9)4-5/h5,7H,1-4H2,(H2,6,10,11) |
InChI Key |
DQYYCMWALCLYJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)CCNS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.